Tris-biphenyl triazine

Catalog No.
S1900347
CAS No.
31274-51-8
M.F
C39H27N3
M. Wt
537.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris-biphenyl triazine

CAS Number

31274-51-8

Product Name

Tris-biphenyl triazine

IUPAC Name

2,4,6-tris(4-phenylphenyl)-1,3,5-triazine

Molecular Formula

C39H27N3

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C39H27N3/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37-40-38(35-24-18-32(19-25-35)29-12-6-2-7-13-29)42-39(41-37)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H

InChI Key

CENPSTJGQOQKKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7

Broad-spectrum UV Absorption:

TBT exhibits excellent absorption properties across a broad range of UV wavelengths. Studies have shown it to be highly effective in absorbing UVB rays (280-320 nm) responsible for sunburn and UVA2 rays (320-340 nm) that penetrate deeper into the skin. This characteristic makes TBT a valuable candidate for sunscreens aiming to provide broad-spectrum UV protection [1].

*Source: Tris-Biphenyl Triazine (Explained + Products) - INCIDecoder:

Photostability:

Unlike some organic UV filters that degrade under UV exposure, TBT demonstrates good photostability. This means it maintains its effectiveness over time when exposed to sunlight, offering potentially longer-lasting sun protection [2].

*Source: Development of Novel Sunscreen Formulations with Improved UVA/UVB Protection:

Efficiency and Concentration:

Research suggests that TBT can achieve high sun protection factor (SPF) values at relatively low concentrations. This can be beneficial for formulators who can create sunscreens with a lighter, more cosmetically elegant feel [3].

*Source: Sun protection factor of sunscreen actives and combinations in UVA/UVB irradiance spectrometer:

Tris-biphenyl triazine, also known as 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine, is an organic compound characterized by a triazine core with three biphenyl substituents. This structure imparts unique electronic properties, making it effective in various applications, particularly in optoelectronic devices and as a UV filter in cosmetic formulations. The compound has a molecular formula of C₃₉H₂₇N₃ and a molecular weight of approximately 537.65 g/mol .

TBT acts as a UV filter by absorbing UV radiation. When a UV photon hits a TBT molecule, the energy is absorbed, promoting an electron to a higher energy level. This excited state is then deactivated through various pathways, ultimately dissipating the energy as heat. By absorbing UV radiation, TBT prevents it from reaching the skin and causing damage.

Limited data exists on the safety profile of TBT. However, initial studies suggest no significant toxicological concerns []. Further research is needed to definitively assess its potential for skin irritation, allergy, or endocrine disruption.

Tris-biphenyl triazine exhibits several chemical behaviors due to its electron-deficient triazine core and electron-rich biphenyl groups. It can participate in various reactions typical for triazines, including nucleophilic substitutions and cycloadditions. The compound is known for its stability under UV light, making it suitable for applications where photostability is crucial .

Research indicates that tris-biphenyl triazine possesses significant biological activity, particularly as a UV filter in sunscreen formulations. It effectively absorbs UV radiation, thereby protecting skin from harmful effects such as DNA damage and premature aging. Studies have shown that it generates fewer free radicals compared to other UV filters, which enhances its safety profile in cosmetic applications .

The synthesis of tris-biphenyl triazine can be achieved through several methods:

  • Condensation Reactions: Involves the reaction of appropriate biphenyl derivatives with cyanuric chloride under basic conditions to form the triazine structure.
  • Cyclization: Biphenyl amines can be cyclized using triazine precursors to construct the desired framework.
  • High-Temperature Reactions: Some methods utilize high-temperature conditions to promote the formation of the triazine ring from biphenyl precursors.

These methods allow for variations in substituents on the biphenyl groups, potentially enhancing the compound's properties for specific applications .

Tris-biphenyl triazineC₃₉H₂₇N₃Excellent UV filter; low free radical generationSunscreens, OLEDsPhenylbenzimidazole sulfonic acidC₁₄H₁₅N₃O₃SWater-soluble; generates free radicalsSunscreensTitanium dioxideTiO₂Mineral-based; reflects/scatters UV lightSunscreensBis-ethylhexyloxyphenol methoxyphenyl triazineC₂₁H₂₅N₃O₄Broad-spectrum UV filter; photostableSunscreens

Tris-biphenyl triazine stands out due to its combination of organic structure and effective performance as a UV filter without generating harmful byproducts under UV exposure .

Reaction of Biphenyl Derivatives with Cyanuric Chloride

The primary synthetic approach for tris-biphenyl triazine production involves nucleophilic aromatic substitution reactions between cyanuric chloride and biphenyl derivatives . This fundamental methodology represents the most widely adopted industrial synthesis route due to its reliability and scalability.

The core synthetic mechanism proceeds through stepwise substitution of chlorine atoms on the triazine ring by biphenyl nucleophiles . The reaction typically employs cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the central electrophilic component, which undergoes successive nucleophilic attacks from biphenyl derivatives, specifically 4-biphenylphenyl nucleophiles .

The reaction sequence can be represented by the following general equation:

$$ \text{Cyanuric chloride} + 3 \times \text{Biphenyl derivative} \xrightarrow[\text{solvent, base}]{80-120°C} \text{Tris-biphenyl triazine} + 3 \text{HCl} $$

Research findings demonstrate that this condensation reaction achieves yields ranging from 88% to 95% under optimized conditions . The choice of biphenyl derivative substituents can be varied to tailor the final compound properties, providing synthetic flexibility for different applications .

Alternative condensation methodologies involve the direct reaction of 4-phenylphenol with cyanuric chloride [2]. This approach represents a simplified industrial process where 4-phenylphenol serves as the nucleophilic component. The manufacturing process begins with the synthesis of 4-phenylphenol through the reaction of aniline with benzene in the presence of a catalyst, followed by oxidation [2]. Subsequently, the 4-phenylphenol undergoes condensation with cyanuric chloride in the presence of a base to form the target triazine compound [2].

Grignard reaction methodologies provide another viable synthetic pathway [3]. This approach utilizes cyanuric chloride reacted with biphenyl Grignard reagents prepared from brominated biphenyl derivatives and magnesium metal. Research data indicates that this method can achieve yields of 85.5% when conducted in tetrahydrofuran at controlled temperatures between 5-20°C [3].

Solvent Systems and Catalytic Conditions

The selection of appropriate solvent systems and catalytic conditions plays a critical role in determining reaction efficiency and product quality . Common solvent systems include ethanol, dioxane, and tetrahydrofuran, each offering distinct advantages for different synthetic approaches .

Ethanol serves as an effective solvent for nucleophilic aromatic substitution reactions, providing adequate solvation for both reactants and facilitating smooth reaction progress . Dioxane offers superior thermal stability and can accommodate higher reaction temperatures when required [4]. Tetrahydrofuran demonstrates excellent compatibility with organometallic reagents, making it particularly suitable for Grignard-based syntheses [3].

Temperature control represents a critical parameter requiring precise regulation between 80°C and 120°C to ensure selective substitution and prevent unwanted side reactions . Lower temperatures may result in incomplete conversion, while excessive temperatures can lead to product decomposition or undesirable polymerization reactions.

Base selection significantly influences reaction outcomes . Mild bases such as potassium hydroxide or sodium hydroxide facilitate nucleophilic attack while neutralizing the hydrochloric acid byproduct generated during the substitution process [2]. The base concentration must be carefully optimized to maintain reaction pH within the optimal range without causing substrate degradation.

Lewis acid catalysis provides an alternative catalytic approach, particularly for industrial-scale applications [5]. Aluminum trichloride and other Lewis acids can activate the triazine ring toward nucleophilic substitution, potentially reducing reaction times and improving yields under specific conditions [5].

Recent developments in catalytic methodologies include the use of supported platinum nanoparticle catalysts for direct synthesis from primary alcohols and amidines [6]. This acceptorless dehydrogenative approach offers high atom efficiency and proceeds through sequential dehydrogenation, condensation, and dehydration steps [6]. The process achieves excellent yields up to 93% while employing recyclable catalysts and generating minimal byproducts [6].

Purification and Isolation Techniques

Purification of tris-biphenyl triazine requires specialized techniques to achieve the high purity standards demanded for commercial applications . Post-reaction purification typically involves recrystallization or column chromatography to achieve purity levels exceeding 95% .

Recrystallization represents the most commonly employed purification method for laboratory and industrial applications [7]. Suitable recrystallization solvents include ethanol, n-butanol, and toluene, each providing different crystalline forms and purity levels [7]. Research demonstrates that 2-(4-nitroanilino)-4,6-diphenyl-1,3,5-triazine affords different crystalline materials depending on the recrystallization solvent employed [7]. Recrystallization from toluene produces highly pure crystals, while other solvents may incorporate solvent molecules into the crystal structure through hydrogen bonding [7].

Column chromatography serves as an effective separation technique for laboratory-scale purification [8]. Typical solvent systems employ hexane:ethyl acetate ratios of 4:1, with reaction progress monitored by thin-layer chromatography [8]. This technique provides excellent resolution for separating the target compound from reaction byproducts and unreacted starting materials.

High Performance Liquid Chromatography represents the gold standard for analytical purity assessment and preparative purification [9] [10] [11]. Modern UHPLC systems can achieve separation of triazine compounds in less than 2 minutes using elevated temperature conditions on thermostable columns [11]. Detection wavelengths are typically selected at 220 nm for general detection or at specific wavelengths such as 314 nm for optimal sensitivity [12] [10].

Solid-phase extraction techniques provide effective concentration and purification for analytical applications [10] [13]. Common sorbent materials include C18 (octadecyl) and PRP-1 polymeric phases, which demonstrate excellent recovery rates for triazine compounds [10]. These techniques are particularly valuable for environmental analysis and quality control applications where trace-level detection is required.

Membrane filtration serves as a complementary purification step, particularly for industrial processing [9]. PVDF (polyvinylidene fluoride) membranes with 0.22 μm pore size effectively remove particulate matter and facilitate final product clarification [9].

Advanced purification strategies include coupled-column liquid chromatography systems that combine trace enrichment with analytical separation [10]. These systems achieve detection limits below 0.1 μg/L while maintaining excellent selectivity and reproducibility [10].

Industrial-Scale Manufacturing Processes

Industrial-scale manufacturing of tris-biphenyl triazine involves sophisticated process optimization to achieve consistent quality, high yields, and cost-effective production [14] [2]. Major chemical manufacturers, including BASF, have established dedicated production facilities for ultraviolet filter compounds, with significant capacity expansion activities undertaken to meet growing global demand [14] [15].

The industrial manufacturing process typically begins with raw material preparation and quality control [2]. Cyanuric chloride and biphenyl derivatives must meet stringent purity specifications to ensure consistent product quality [2]. Supply chain management involves establishing reliable supplier networks and maintaining adequate inventory levels to prevent production disruptions [2].

Process control systems employ automated temperature regulation, solvent addition, and reaction monitoring to maintain optimal conditions throughout the synthesis [2]. Modern industrial facilities utilize computer-controlled systems that continuously monitor reaction parameters and make real-time adjustments to maintain product specifications [2].

Scale-up considerations include heat transfer management, mixing efficiency, and solvent recovery systems [2]. Industrial reactors must accommodate the exothermic nature of the condensation reactions while maintaining uniform temperature distribution throughout the reaction mass [2]. Efficient mixing systems ensure complete reactant contact and prevent local concentration variations that could affect product quality.

Quality control protocols involve comprehensive analytical testing using multiple techniques [16]. High Performance Liquid Chromatography, ultraviolet-visible spectroscopy, and nuclear magnetic resonance spectroscopy provide complementary analytical information to verify product identity and purity [16]. Industrial specifications typically require minimum purity levels of 98% or higher [16].

Environmental considerations play an increasingly important role in industrial manufacturing processes [2]. Solvent recovery systems capture and recycle organic solvents, reducing both environmental impact and operating costs [2]. Waste minimization strategies focus on optimizing reaction stoichiometry and improving conversion efficiency to reduce byproduct formation [2].

Production capacity optimization involves debottlenecking activities and process intensification to increase throughput without major capital investments [14] [15]. BASF has implemented production expansion activities at multiple facilities, achieving double-digit percentage increases in production capacities for key ultraviolet filter products [14] [15].

Continuous improvement initiatives focus on yield optimization, energy efficiency, and process safety [2]. Advanced process analytical technologies enable real-time monitoring of reaction progress and product quality, facilitating rapid response to process variations [2].

Regulatory compliance requirements necessitate comprehensive documentation of manufacturing processes, quality control procedures, and safety protocols [16]. Industrial manufacturers must maintain detailed records demonstrating compliance with chemical registration requirements and safety standards [16].

The global production network for tris-biphenyl triazine involves multiple manufacturing sites to serve regional markets effectively [14] [15]. BASF operates production facilities in Germany (Grenzach and Ludwigshafen) and Taiwan (Kaohsiung), providing global supply chain flexibility and risk mitigation [14] [15].

Molecular Weight and Formula

Tris-biphenyl triazine is characterized by the molecular formula C₃₉H₂₇N₃, corresponding to a molecular weight of 537.66-537.67 g/mol [1] [2] [3] [4]. The compound structure consists of a central 1,3,5-triazine ring substituted with three biphenyl groups at the 2-, 4-, and 6-positions [1] [5] [6]. The Chemical Abstracts Service registry number is 31274-51-8 [1] [3] [4], and the IUPAC systematic name is 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine [1] [5] [6].

The monoisotopic mass has been calculated as 537.220498 Da [7] [8], providing precise mass identification for analytical applications. The molecular weight determination has been confirmed through multiple analytical techniques including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy .

Crystallographic Data and Solid-State Structure

The solid-state structure of tris-biphenyl triazine exhibits distinctive crystallographic characteristics that influence its physical and optical properties. While specific single-crystal diffraction data for the target compound are limited in the literature, structural analysis of related triazine derivatives provides valuable insights into the expected crystallographic behavior [10] [11] [12].

The molecular geometry features a central 1,3,5-triazine ring maintaining planarity, with three biphenyl substituents extending from the core structure [1] [8] [13]. Structural studies of analogous tri-substituted triazine compounds reveal that the central triazine ring typically preserves its planar configuration despite substitution [10] [13] [12].

In related tris-substituted triazine systems, crystallographic analysis demonstrates that dihedral angles between the central triazine ring and attached aromatic substituents range from 20.88° to 31.36° [14] [11]. These angular relationships result in molecular conformations resembling flattened bowl shapes rather than planar arrangements [14] [11].

The crystal packing behavior is dominated by weak intermolecular interactions, including carbon-hydrogen to π-system (C-H⋯π) bonds and π-π stacking interactions between aromatic ring systems [14] [15] [11]. These interactions facilitate the formation of supramolecular arrangements and layered structures within the crystal lattice [14] [11].

The compound demonstrates the capacity to form stable π-stacked aggregates, particularly in aqueous dispersions, which significantly influences its spectroscopic properties and UV absorption characteristics [15]. This aggregation behavior is attributed to the extended π-conjugation system created by the triazine core and biphenyl substituents [15].

Spectroscopic Profiles

Ultraviolet-Visible Absorption Spectroscopy

Tris-biphenyl triazine exhibits distinctive ultraviolet-visible absorption characteristics that make it particularly effective as a broad-spectrum UV filter. The compound demonstrates strong absorption across the range of 280-400 nm, covering both UVB (280-320 nm) and UVA2 (320-340 nm) regions [3] [15] [16] [17].

The maximum absorption wavelength (λmax) occurs in the range of 315-340 nm, with specific values varying depending on the measurement medium and aggregation state [15] [18] [19] . In ethanol and dioxane solutions, the absorption spectrum shows excellent agreement with theoretical predictions from time-dependent density functional theory calculations [15] [20].

The critical wavelength (λc), a key parameter for UV filter efficacy, has been measured at ≥370 nm, indicating broad-spectrum protection capability [16] [17]. This value exceeds the regulatory requirement for broad-spectrum UV filters in cosmetic applications.

When formulated as aqueous dispersions, the UV-Vis spectrum exhibits a hypsochromic (blue) shift of the primary absorption band, accompanied by an additional shoulder at longer wavelengths [15]. This spectral modification is attributed to the formation of π-stacked molecular aggregates in the aqueous environment [15].

The extinction coefficient measurements are typically performed using the E1,1 methodology, involving 1% active substance dispersions with 1 cm optical path length [18]. This standardized approach enables direct performance comparisons between different UV filter compounds.

Fourier Transform Infrared and Raman Spectral Analysis

The vibrational spectroscopic characterization of tris-biphenyl triazine provides detailed information about its molecular structure and bonding characteristics. Fourier transform infrared spectroscopy reveals characteristic absorption patterns associated with the triazine ring system and biphenyl substituents.

Theoretical studies of triazine derivatives indicate that the central triazine ring exhibits characteristic vibrational frequencies in specific regions of the infrared spectrum [21] [22] [13] [23]. The triazine ring typically shows intense absorption bands in the region of 1500-1600 cm⁻¹ and 700-800 cm⁻¹ [23]. These frequencies serve as diagnostic markers for the triazine heterocyclic system.

The biphenyl substituents contribute additional spectroscopic features characteristic of aromatic carbon-hydrogen stretching vibrations (approximately 3000-3100 cm⁻¹), aromatic carbon-carbon stretching modes (1400-1600 cm⁻¹), and out-of-plane bending vibrations (700-900 cm⁻¹) [24]. These bands provide confirmation of the biphenyl structural components.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and π-system characteristics. The extended conjugation between the triazine core and biphenyl substituents influences the Raman-active vibrational modes, particularly those involving the aromatic ring systems [25] [26].

The combination of infrared and Raman spectroscopic data enables comprehensive vibrational assignment and structural confirmation of the tris-biphenyl triazine molecular framework [21] [22].

Nuclear Magnetic Resonance Spectroscopic Fingerprinting

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of tris-biphenyl triazine through detailed analysis of both proton (¹H) and carbon-13 (¹³C) environments. The spectroscopic analysis is complicated by the compound's limited solubility in common deuterated solvents and the complexity of overlapping aromatic signals [27] [28].

Proton NMR analysis reveals multiple aromatic resonances corresponding to the biphenyl substituents and the absence of signals in the triazine ring region, consistent with the substitution pattern [27] [28]. The integration patterns confirm the presence of twenty-seven aromatic protons, corresponding to the three biphenyl groups [29] [30].

Carbon-13 NMR spectroscopy provides direct information about the carbon framework, with the triazine ring carbons appearing in the downfield region characteristic of electron-deficient aromatic systems [31] [32] [30]. The biphenyl carbons show typical aromatic chemical shifts, with quaternary and tertiary carbon environments distinguished through techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) [32] [33].

Solubility challenges in NMR characterization are often addressed through the use of elevated temperatures (approximately 50°C) or co-solvents such as trifluoroacetic acid to enhance dissolution [27] [28]. These conditions enable acquisition of well-resolved spectra suitable for structural confirmation [27] [28].

The NMR spectroscopic data confirms the symmetrical nature of the molecule while revealing the complexity arising from the multiple aromatic ring systems [27] [28] [30]. Advanced two-dimensional NMR techniques provide additional structural connectivity information [34] [33].

Solubility and Partition Coefficients

Tris-biphenyl triazine exhibits extremely limited water solubility, with measured values of less than 30 ng/L at 25°C [5] [35] [36] [37]. This extremely low aqueous solubility classifies the compound as practically insoluble in water [5] [36]. The poor water solubility is attributed to the extensive hydrophobic character imparted by the three biphenyl substituents and the lack of hydrogen bond donor groups [36].

The octanol-water partition coefficient (log P) has been calculated to exceed 5.6, indicating strong lipophilic character [5] [35] [38]. Some computational estimates suggest even higher values, with log Kow predictions reaching 10.38 [38]. These high partition coefficient values confirm the compound's preference for lipophilic environments over aqueous phases.

In organic solvents, tris-biphenyl triazine demonstrates moderate to good solubility. The compound dissolves in ethanol and dioxane, enabling spectroscopic measurements and analytical characterization [15] [28]. The enhanced solubility in organic media facilitates various analytical applications and formulation approaches.

The compound shows slight solubility in cosmetic oils, which is important for its application in sunscreen formulations [36]. This limited oil solubility necessitates special formulation approaches, typically involving nanoparticle dispersions to achieve effective UV filter performance [36].

Hydrolysis stability studies indicate exceptional chemical stability, with hydrolysis half-life exceeding one year under pH conditions of 4, 7, and 9 [6]. This remarkable stability across a wide pH range contributes to the compound's effectiveness as a UV filter in various cosmetic formulations.

The combination of extremely low water solubility and high lipophilicity creates specific challenges and opportunities in formulation science. The development of stable aqueous dispersions requires specialized techniques such as particle size reduction and the use of appropriate surfactants and stabilizers [5] [39] [36].

PropertyValueTemperature/ConditionsReference
Molecular FormulaC₃₉H₂₇N₃- [1] [3] [4]
Molecular Weight537.66-537.67 g/mol- [1] [2] [3] [4]
Water Solubility<30 ng/L25°C [5] [35] [37]
Log P (octanol/water)>5.625°C [5] [35] [38]
Melting Point281.3-282°CAtmospheric pressure [3] [5] [4]
Density1.256 g/cm³20°C [5] [6]
UV Absorption Range280-400 nm- [3] [15] [17]
Maximum Absorption315-340 nm- [15] [18] [19]
Critical Wavelength≥370 nm- [16] [17]
Hydrolysis Half-life>1 yearpH 4-9, various T [6]
Spectroscopic TechniqueKey FindingsReference
UV-Vis SpectroscopyBroad absorption 280-400 nm, λmax 315-340 nm [15] [18] [17]
¹H NMR27 aromatic protons, complex multipicity [27] [28] [30]
¹³C NMRDownfield triazine carbons, aromatic region complexity [31] [32] [30]
FT-IRTriazine bands 1500-1600, 700-800 cm⁻¹ [23] [24]
Mass SpectrometryMonoisotopic mass 537.220498 Da [7] [8]

XLogP3

9.8

UNII

FQK9A410YB

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 84 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 83 of 84 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

31274-51-8

Wikipedia

Tris-biphenyl triazine

Dates

Last modified: 08-16-2023

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